A Comprehensive Technical Guide on 3-(3-Ethynyl-phenyl)-propionic Acid: Structure, Properties, and Applications in Bioorthogonal Chemistry
A Comprehensive Technical Guide on 3-(3-Ethynyl-phenyl)-propionic Acid: Structure, Properties, and Applications in Bioorthogonal Chemistry
Executive Summary
In the rapidly evolving fields of bioconjugation, targeted protein degradation (PROTACs), and activity-based protein profiling (ABPP), the selection of bifunctional linkers dictates the efficiency and stability of the final molecular architecture. 3-(3-Ethynyl-phenyl)-propionic acid (CAS: 949115-85-9) has emerged as a highly versatile building block[1][2]. Featuring both a terminal alkyne and a carboxylic acid moiety, this molecule serves as a critical bridge, allowing researchers to perform orthogonal conjugations without cross-reactivity.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic descriptions. Here, we will dissect the physicochemical properties, the mechanistic causality behind its dual reactivity, and provide field-proven, self-validating experimental protocols for its application.
Physicochemical Profiling
Understanding the physical parameters of 3-(3-Ethynyl-phenyl)-propionic acid is the first step in predicting its behavior in organic solvents and aqueous biological buffers. The meta-substitution of the ethynyl group on the phenyl ring provides a rigid spatial orientation, which is often advantageous in minimizing steric clashes during complex bioconjugation events.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-(3-Ethynyl-phenyl)-propionic acid |
| CAS Number | 949115-85-9[1][2] |
| Molecular Formula | C₁₁H₁₀O₂[1][2] |
| Molecular Weight | 174.20 g/mol [1][2] |
| Monoisotopic Mass | 174.0681 Da |
| Key Functional Groups | Terminal Alkyne, Carboxylic Acid |
| Solubility | Soluble in DMF, DMSO, DCM, Methanol; Slightly soluble in H₂O |
| Storage Conditions | 2-8°C, sealed in a dry, dark environment to prevent alkyne oxidation |
Core Reactivity & Mechanistic Causality
The utility of 3-(3-Ethynyl-phenyl)-propionic acid lies in its orthogonal reactivity. The two functional groups can be addressed sequentially without requiring complex protecting group strategies.
Carboxylic Acid Activation (Amide Coupling)
To conjugate the propionic acid tail to a primary amine (e.g., a lysine residue or a small-molecule warhead), we employ uronium-based coupling reagents like HATU.
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The Causality: The carboxylic acid itself is not electrophilic enough to react with an amine at room temperature.[3]. We utilize a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to serve a dual purpose: it deprotonates the carboxylic acid to initiate the attack on HATU, and it neutralizes the amine hydrochloride salt, liberating the free amine to act as a nucleophile[3]. The 7-azabenzotriazole leaving group of HATU stabilizes the intermediate, driving the reaction forward with exceptional kinetics.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is primed for "Click" chemistry with organic azides.
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The Causality: The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. By introducing a Cu(I) catalyst, the and facilitating the exothermic formation of a copper(I) acetylide intermediate[4]. This stepwise mechanism lowers the transition state energy by approximately 11 kcal/mol compared to the uncatalyzed reaction[4]. Following azide coordination, a 6-membered metallacycle forms, which rapidly undergoes reductive elimination to yield exclusively the 1,4-disubstituted 1,2,3-triazole[5].
Caption: Catalytic cycle of the CuAAC reaction highlighting the critical copper acetylide intermediate.
Application Workflows & Self-Validating Protocols
The following protocols represent a self-validating system for utilizing 3-(3-Ethynyl-phenyl)-propionic acid as a bifunctional linker. The workflow is designed to first functionalize an amine via amide coupling, followed by a bioorthogonal click reaction.
Caption: Workflow demonstrating the sequential amide coupling and CuAAC click chemistry.
Protocol 1: HATU-Mediated Amide Coupling
Objective: Conjugate the carboxylic acid moiety to a primary amine (e.g., a PROTAC anchor or peptide).
Step-by-Step Methodology:
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Preparation: Dissolve 3-(3-Ethynyl-phenyl)-propionic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M under an inert nitrogen atmosphere.
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Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back to the starting carboxylic acid.
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Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes.
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Causality: The 15-minute pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing side reactions.
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Coupling: Add the primary amine (1.1 eq) to the activated mixture. Stir for 2-4 hours at room temperature.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is validated when the starting mass (m/z 175.07 [M+H]⁺) is entirely depleted, and the target amide mass emerges.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: CuAAC Bioconjugation ("Click" Chemistry)
Objective: React the terminal alkyne of the newly formed intermediate with an azide-tagged biomolecule.
Step-by-Step Methodology:
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Pre-complexation: In a separate vial, mix CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.5 eq) in water.
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Causality: Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts, accelerates the subsequent reduction step, and protects sensitive biomolecules from oxidative damage caused by free copper ions.
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Reduction: Add freshly prepared Sodium Ascorbate (0.5 eq) to the Cu-THPTA complex. The solution will immediately transition from blue to colorless/pale yellow.
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Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species. A 5x excess relative to copper is used to maintain a strictly reducing environment, preventing the formation of inactive Cu(II) or unwanted oxidative alkyne-alkyne (Glaser) coupling byproducts.
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Cycloaddition: Add the alkyne intermediate (1.0 eq) and the azide-tagged biomolecule (1.2 eq) to the main reaction vessel in a t-BuOH/Water (1:1 v/v) solvent system. Add the activated Cu(I) catalyst mixture.
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Incubation: Agitate at room temperature for 2-12 hours depending on steric hindrance.
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Self-Validation (HPLC): Analyze the crude mixture via analytical HPLC. A successful reaction is validated by a distinct shift in retention time corresponding to the newly formed 1,4-disubstituted 1,2,3-triazole linkage, with the disappearance of the azide peak.
References
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: National Institutes of Health (NIH) / PMC URL:[Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews (ACS Publications) URL:[Link]
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Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC) Source: Office of Scientific and Technical Information (OSTI) URL:[Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 3-(3-ethynylphenyl)propanoic acid | 949115-85-9 [sigmaaldrich.com]
- 3. 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | 252199-28-3 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
